Penicillin G, potassium salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

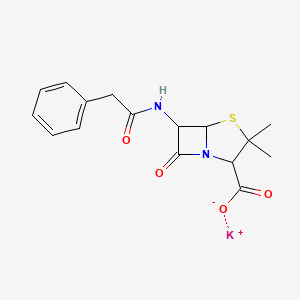

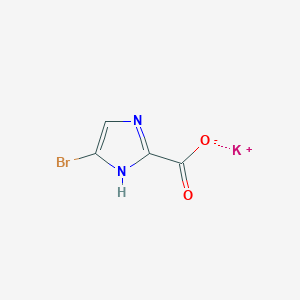

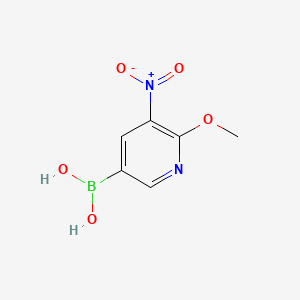

Penicillin G, potassium salt, also known as benzylpenicillin potassium, is a natural penicillin antibiotic. It is effective against a wide range of Gram-positive bacteria and some Gram-negative bacteria. This compound, is commonly used in the treatment of severe bacterial infections such as endocarditis, meningitis, pericarditis, septicemia, and severe pneumonia .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Penicillin G, potassium salt, is synthesized through the fermentation of the Penicillium chrysogenum mold. The fermentation process produces penicillin G, which is then chemically converted to its potassium salt form. The chemical designation of this compound, is 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 3,3-dimethyl-7-oxo-6-[(phenylacetyl)amino]-, monopotassium salt .

Industrial Production Methods: In industrial settings, penicillin G is produced in large-scale fermentation tanks. The fermentation broth is then subjected to extraction and purification processes to isolate penicillin G. The isolated penicillin G is then reacted with potassium hydroxide to form this compound. The final product is crystallized and dried to obtain a pure, stable form suitable for medical use .

Analyse Des Réactions Chimiques

Types of Reactions: Penicillin G, potassium salt, undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions.

Common Reagents and Conditions:

Hydrolysis: Penicillin G can be hydrolyzed in acidic or basic conditions, leading to the breakdown of the β-lactam ring and loss of antibiotic activity.

Oxidation: Oxidizing agents can modify the phenylacetyl side chain of penicillin G, affecting its antibacterial properties.

Substitution: Substitution reactions can occur at the amide or carboxyl groups, leading to the formation of different penicillin derivatives

Major Products Formed:

Hydrolysis: Penicilloic acid

Oxidation: Various oxidized derivatives

Substitution: Different penicillin analogs with modified side chains

Applications De Recherche Scientifique

Penicillin G, potassium salt, has a wide range of applications in scientific research:

Chemistry: Used as a standard antibiotic in various chemical assays and studies.

Biology: Employed in cell culture studies to inhibit bacterial contamination.

Medicine: Widely used in clinical settings to treat bacterial infections.

Industry: Utilized in the production of other penicillin derivatives and in the study of bacterial cell wall synthesis

Mécanisme D'action

Penicillin G, potassium salt, exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains. This inhibition weakens the cell wall, leading to cell lysis and death of the bacterium. The primary molecular targets are the PBPs, which are essential for cell wall synthesis .

Comparaison Avec Des Composés Similaires

Penicillin V: Another natural penicillin with similar antibacterial properties but more stable in acidic conditions, making it suitable for oral administration.

Ampicillin: A semi-synthetic penicillin with a broader spectrum of activity against Gram-negative bacteria.

Amoxicillin: Similar to ampicillin but with better oral absorption and a broader spectrum of activity

Uniqueness of Penicillin G, Potassium Salt: this compound, is unique due to its high efficacy against Gram-positive bacteria and its rapid action when administered parenterally. It is particularly effective in treating severe infections where high concentrations of the antibiotic are required quickly .

Propriétés

IUPAC Name |

potassium;3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O4S.K/c1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9;/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYNDLOXRXUOGIU-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)[O-])C.[K+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17KN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 3-methyl-4-[(2-methylpropane-2-sulfinyl)amino]-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B12510266.png)

![Sodium 3-[(carbamoyloxy)methyl]-7-methoxy-8-oxo-7-[2-(thiophen-2-yl)acetamido]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12510286.png)

![9H-fluoren-9-ylmethyl N-[1-oxo-4-(triphenylmethylcarbamoyl)butan-2-yl]carbamate](/img/structure/B12510293.png)

![N-[(4-hydroxy-3-methoxyphenyl)methyl]icosa-5,8,11,14-tetraenamide](/img/structure/B12510328.png)